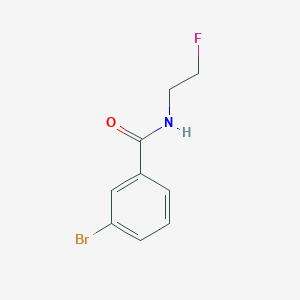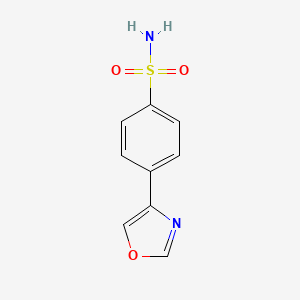
2-(3-Bromo-4-methylphenoxy)acetaldehyde
Overview
Description
2-(3-Bromo-4-methylphenoxy)acetaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of phenoxyacetaldehyde, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenoxy)acetaldehyde typically involves the bromination of 4-methylphenol followed by etherification and subsequent formylation. One common method includes:
Bromination: 4-methylphenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetaldehyde in the presence of a base like potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Boronic acids and palladium catalysts in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-(3-Bromo-4-methylphenoxy)acetic acid.
Reduction: 2-(3-Bromo-4-methylphenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-4-methylphenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenoxy)acetaldehyde depends on its application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-methylphenoxy)acetaldehyde: Similar structure but with different positions of the bromine and methyl groups.
2-(3-Bromo-4-methoxyphenoxy)acetaldehyde: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
2-(3-Bromo-4-methylphenoxy)acetaldehyde is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
2-(3-bromo-4-methylphenoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAHDBYPGRIYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1413720.png)
![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B1413722.png)
![Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1413723.png)
![5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1413725.png)


![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide](/img/structure/B1413728.png)

![[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol](/img/structure/B1413733.png)
![3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1413735.png)


![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B1413741.png)

